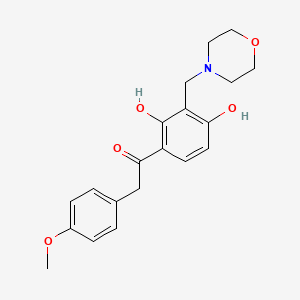
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Chemical Reactions and Synthetic Pathways
Novel Amination Reactions : Research by Jurd (1978) delves into the unique reactivity of related compounds, highlighting a novel amination reaction that leads to the formation of morpholino-3-phenylbenzofurans, indicating potential pathways for novel synthetic applications (L. Jurd, 1978).
Microwave-Assisted Mannich Reactions : A study by Aljohani et al. (2019) presents an efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone, demonstrating the compound's utility in streamlined synthetic routes. This research underscores the chemical's adaptability and potential for creating diverse molecular architectures (Ghadah Aljohani et al., 2019).
Divergent Reaction Pathways : Korzhenko et al. (2019) investigated the reactions of 3-formylchromone with cyclic secondary amines, revealing diverse outcomes based on solvent choice. This study provides insight into the versatility and reactivity of compounds related to the target molecule, suggesting potential for tailored synthetic applications (K. S. Korzhenko et al., 2019).
Biological and Medicinal Chemistry Applications
Cytotoxic Activity and Fluorescence Properties : Research by Kadrić et al. (2014) explored the synthesis and biological evaluation of 3-hydroxyquinolin-4(1H)-one derivatives, highlighting their cytotoxic activity against cancer cell lines and fluorescence properties. This indicates the potential use of related compounds in biomedical research and therapy (Jasna Kadrić et al., 2014).
Synthesis and Characterization for Drug Delivery : Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for topical drug delivery as potential prodrugs of naproxen. This showcases the compound's relevance in developing more effective and targeted drug delivery systems (J. Rautio et al., 2000).
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-25-15-4-2-14(3-5-15)12-19(23)16-6-7-18(22)17(20(16)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEYZDNGILBNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
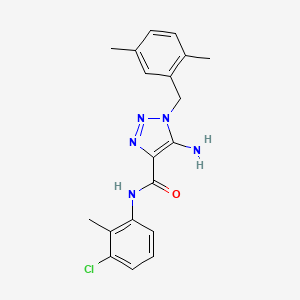
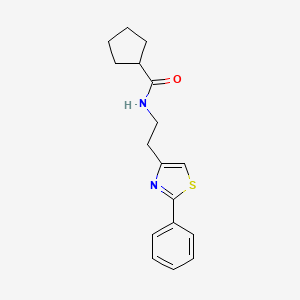
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)
![1-(3-methoxybenzenesulfonyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B2753479.png)
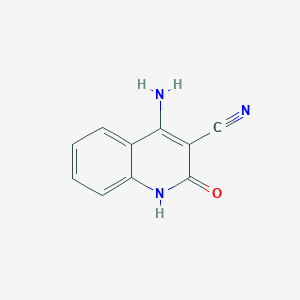

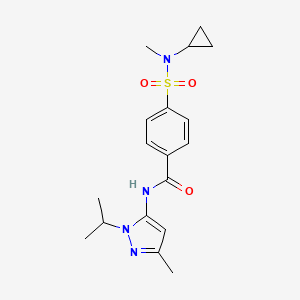
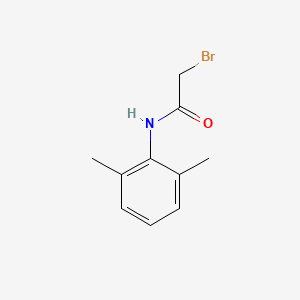
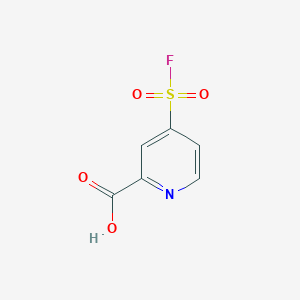
![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2753498.png)
